molecular formula C14H11NO4 B14379441 Ethanone, 1-(4-nitrophenyl)-2-phenoxy- CAS No. 89807-66-9

Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

Cat. No.: B14379441
CAS No.: 89807-66-9
M. Wt: 257.24 g/mol
InChI Key: YGLLWFBIPFOMGZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, also known as 4’-Nitroacetophenone, is an organic compound with the molecular formula C8H7NO3. It is a derivative of acetophenone, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- typically involves the nitration of acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-nitrophenyl)-2-phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

Ethanone, 1-(4-nitrophenyl)-2-phenoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89807-66-9

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-phenoxyethanone

InChI

InChI=1S/C14H11NO4/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2

InChI Key

YGLLWFBIPFOMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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